4-[2-(benzylthio)benzoyl]morpholine
Description
4-[2-(Benzylthio)benzoyl]morpholine is a morpholine derivative featuring a benzoyl group substituted at the 2-position with a benzylthio (-S-CH₂C₆H₅) moiety. This compound combines the rigid morpholine ring with a sulfur-containing aromatic system, conferring unique physicochemical properties.
Properties
IUPAC Name |
(2-benzylsulfanylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-10-12-21-13-11-19)16-8-4-5-9-17(16)22-14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLCXGYKTPZNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Analogs
Key morpholine derivatives with substituted benzoyl or benzyl groups include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-[2-(Benzylthio)benzoyl]morpholine | Benzylthio (-S-CH₂C₆H₅) at 2-benzoyl | ~355.4 (estimated) | Thioether linkage, aromatic bulk |
| 4-(4-Nitrobenzyl)morpholine | Nitro (-NO₂) at 4-benzyl | 236.26 | Electron-withdrawing nitro group |
| 4-[2-(2-Phenoxyethoxy)benzoyl]morpholine | Phenoxyethoxy (-O-C₆H₅-O-CH₂CH₂-) at 2-benzoyl | 327.37 | Ether linkages, flexible side chain |
| 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | Decylthio (-S-C₁₀H₂₁), triazole ring | ~396.5 (estimated) | Long alkyl chain, heterocyclic triazole |
| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | Halogens (Br, F), trifluoromethyl (-CF₃) at benzoyl | 356.11 | Electron-withdrawing halogens, high electronegativity |
Notes:
- Thioether vs. Ether: The benzylthio group in the target compound increases lipophilicity (logP ~4.8 estimated) compared to ether-containing analogs like 4-[2-(2-phenoxyethoxy)benzoyl]morpholine (logP ~3.2) .
Physicochemical Properties
- Lipophilicity: The benzylthio group confers higher logP values (~4.8) than nitrobenzyl (logP ~2.1) or phenoxyethoxy derivatives (~3.2), favoring membrane permeability . Decylthio-containing analogs () exhibit extreme lipophilicity (logP >6), which may limit aqueous solubility .
- Stability: Thioethers are prone to oxidation, whereas ethers (e.g., phenoxyethoxy) and halogenated derivatives () are more chemically inert .
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